molecular formula C18H25N5O B12182799 N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

Cat. No.: B12182799
M. Wt: 327.4 g/mol
InChI Key: DGUZOYXBJVMVGB-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a dimethylaminopropyl chain and a 4,6-dimethylpyrimidinyl amino group, a structural motif found in compounds designed to interact with specific biological targets . The 4,6-dimethylpyrimidine component is a known pharmacophore that can contribute to binding affinity at enzyme active sites, as seen in related molecules investigated as inhibitors . The molecular structure suggests potential for application in early-stage drug discovery, particularly in the development of targeted therapies. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bioactivity screening assays. Its physicochemical properties make it suitable for investigations in lead optimization, structure-activity relationship (SAR) studies, and mechanistic studies. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic agent, and it must not be used for any personal, commercial, or therapeutic purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C18H25N5O/c1-13-12-14(2)21-18(20-13)22-16-8-6-15(7-9-16)17(24)19-10-5-11-23(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,19,24)(H,20,21,22)

InChI Key

DGUZOYXBJVMVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCCN(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide

The dimethylamino propyl side chain is typically introduced via a quaternization reaction. A validated method involves reacting triphenylphosphine (90 kg) with 1,3-dibromopropane (60 kg) in toluene at 80°C for 5 hours under reflux, followed by cooling and filtration to yield a phosphonium intermediate (P-I). Subsequent treatment with dimethylamine (100 kg aqueous solution) in methanol at 50°C for 12 hours generates [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, which is isolated via ethanol recrystallization. This intermediate serves as a pivotal precursor for nucleophilic substitution reactions.

Construction of the Pyrimidinyl-Benzamide Core

The pyrimidinyl-amino benzamide moiety is synthesized through a condensation-amination sequence. In a representative procedure, 4-aminobenzonitrile reacts with 2,6-dichloropyrimidin-4-amine in refluxing 2-butanol (102°C, 20 hours), yielding 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with 73% efficiency. Chlorine substituents are selectively introduced using phosphorus oxychloride (97°C, 7 hours), followed by neutralization with potassium carbonate to isolate the product.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The dimethylamino propyl group is introduced via a Menschutkin reaction. Combining [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide with the pyrimidinyl-benzamide intermediate in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C facilitates efficient quaternary ammonium salt formation. Catalytic amounts of 1,8-diazabicycloundec-7-ene (DBU) enhance reaction rates by deprotonating the benzamide nitrogen, promoting nucleophilic attack.

Amidation and Functional Group Interconversion

Final amidation steps employ benzoyl chloride derivatives under Schotten-Baumann conditions. For example, treating 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with benzoyl chloride (27.36 g) in N-methylpyrrolidone (NMP) at 80–85°C for 4 hours achieves N-acylation, yielding the target compound after dichloromethane extraction and sodium sulfate drying.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent PolarityNMP > DMF > AcCNHigher polarity improves intermediate solubility
Temperature75–85°CPrevents decomposition of heat-sensitive intermediates
Reaction Time4–7 hoursProlonged durations reduce side-product formation

Methanol and ethanol are preferred for recrystallization due to their ability to dissolve impurities while precipitating the product.

Catalytic Additives

Dimethylaminopyridine (DMAP) and DBU are critical for accelerating acylation and alkylation. In acetonitrile-based reactions, DMAP (85.49 g) increases yields by 15–20% compared to non-catalyzed conditions.

Troubleshooting Common Synthetic Challenges

Byproduct Formation During Chlorination

Excessive phosphorus oxychloride or prolonged heating above 100°C leads to over-chlorination. Neutralizing the reaction mixture with 50% potassium carbonate at 5°C minimizes hydrolysis of the chloropyrimidine intermediate.

Purification of Hydrophobic Intermediates

Hydrophobic byproducts are removed via sequential washing with heptane and ethyl acetate. For instance, post-reaction mixtures are treated with 900 mL heptane to precipitate pure product, achieving >95% purity after two solvent cycles.

Scalability and Industrial Adaptations

Batch processes described in patents demonstrate scalability up to 400 kg of starting material. Key considerations include:

  • Continuous Distillation : Removing solvents like toluene under reduced pressure (83°C, 10 mbar) prevents thermal degradation.

  • Automated pH Control : Maintaining pH 9–10 during quench steps ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the pyrimidinyl group.

    Substitution: Substituted derivatives at the dimethylamino group.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzamide-Pyrimidine Derivatives

Compound Name / ID Pyrimidine Substituents Benzamide Substituents Key Functional Groups
Target Compound 4,6-dimethyl N-(3-(dimethylamino)propyl) Dimethylaminopropyl, dimethylpyrimidine
4a-4f () 4,6-diphenyl Varied (e.g., methyl ester, aminophenyl) Diphenylpyrimidine, ester/amide linkages
Lu et al. (2017) Compound () 2,4-dichlorophenyl-pyrazolo[3,4-d]pyrimidine N-dipropylsulfamoyl Dichlorophenyl, sulfamoyl, pyrazolopyrimidine

Key Differences :

  • Pyrimidine Core: The target compound’s 4,6-dimethylpyrimidine contrasts with diphenyl (4a-4f) or dichlorophenyl-pyrazolo[3,4-d]pyrimidine (Lu et al.) substituents.
  • Side Chains: The dimethylaminopropyl group in the target compound differs from the dipropylsulfamoyl (Lu et al.) or 2-aminophenylacetic acid methyl ester (6a-6f in ). Tertiary amines like dimethylamino enhance solubility, whereas sulfamoyl groups may influence metabolic stability .

Hypothesized Advantages of Target Compound :

  • The 4,6-dimethylpyrimidine may offer balanced electronic and steric properties for target engagement.
  • The dimethylaminopropyl chain could improve pharmacokinetics (e.g., oral bioavailability) compared to bulkier substituents in analogs.

Biological Activity

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and its applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C18H25N5OC_{18}H_{25}N_{5}O, with a molecular weight of 327.4 g/mol. The IUPAC name is N-[3-(dimethylamino)propyl]-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide.

PropertyValue
Molecular FormulaC18H25N5O
Molecular Weight327.4 g/mol
IUPAC NameN-[3-(dimethylamino)propyl]-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide
CAS Number1401582-29-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core : Reacting 4-aminobenzoic acid with an acylating agent under acidic conditions.
  • Introduction of the Pyrimidinyl Group : The benzamide intermediate is reacted with 4,6-dimethyl-2-chloropyrimidine in the presence of potassium carbonate.
  • Attachment of the Dimethylamino Group : The final product is formed by reacting the intermediate with 3-dimethylaminopropylamine under reflux conditions.

This compound exhibits biological activity through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : It may reduce pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to its therapeutic potential in inflammatory diseases.
  • Anticonvulsant Properties : Similar compounds have shown effectiveness in animal models for seizure control, suggesting that this compound could also possess anticonvulsant activity.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines, indicating a potential for therapeutic use in oncology .
  • Anti-inflammatory Research : Studies have shown that related compounds can significantly reduce inflammation markers in macrophage models .
  • Anticonvulsant Activity : Analogous compounds were tested for their ability to prevent seizures in animal models, showing promise as anticonvulsants .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to the presence of the pyrimidinyl group and the dimethylamino side chain.

Compound NameKey Differences
N-(3-(dimethylamino)propyl)-4-aminobenzamideLacks pyrimidinyl group
N-(3-(dimethylamino)propyl)-4-(pyrimidin-2-yl)benzamideLacks dimethyl groups on pyrimidine

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